1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine

Description

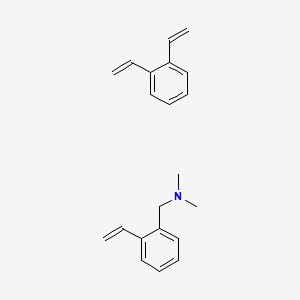

The compound 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine consists of two distinct structural components:

- 1,2-Bis(ethenyl)benzene: A benzene ring substituted with two ethenyl (vinyl) groups at the 1,2-positions. This structure is a divinylbenzene isomer, commonly used in polymer chemistry as a crosslinking agent due to its reactive double bonds .

- 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine: A tertiary amine featuring a 2-ethenylphenyl group attached to a dimethylamino moiety.

The combination of these moieties creates a hybrid compound with dual functionality: polymerizable vinyl groups and a basic amine center.

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.C10H10/c1-4-10-7-5-6-8-11(10)9-12(2)3;1-3-9-7-5-6-8-10(9)4-2/h4-8H,1,9H2,2-3H3;3-8H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCJDTFYONDHFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30984021 | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65405-58-5 | |

| Record name | Benzenemethanamine, ar-ethenyl-N,N-dimethyl-, polymer with diethenylbenzene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine--1,2-diethenylbenzene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30984021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. One common method is the Witting-Horner reaction, which is used to introduce the ethenyl groups onto the benzene ring. This reaction involves the use of phosphonium ylides and aldehydes under basic conditions to form the desired ethenyl-substituted benzene derivatives .

Another approach is the Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for introducing the ethenyl groups in a regioselective manner .

Industrial Production Methods

Industrial production of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine often involves large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions. The use of automated reactors and real-time monitoring systems ensures consistent product quality and efficient production .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The ethenyl groups can be oxidized to form epoxides or diols under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The compound can be reduced using hydrogenation reactions in the presence of palladium or platinum catalysts to form the corresponding ethyl-substituted derivatives.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts.

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are typical reagents for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: Ethyl-substituted derivatives.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors

Mechanism of Action

The mechanism of action of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The ethenyl groups can participate in π-π interactions with aromatic residues in proteins, while the dimethylmethanamine moiety can form hydrogen bonds and electrostatic interactions with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Divinylbenzene Derivatives

Divinylbenzene (DVB) isomers, such as 1,3- and 1,4-divinylbenzene, are well-known crosslinkers in styrene-based polymers. Compared to 1,2-bis(ethenyl)benzene, the 1,2-isomer is less common but shares reactivity in radical polymerization. Key differences include:

- Applications : While 1,4-DVB dominates industrial use (e.g., ion-exchange resins), the 1,2-isomer may serve specialized roles in constrained-geometry catalysts or dendritic polymers.

Ethylenediamine-Based Compounds

Compounds like N,N′-diphenylethylenediamine (CAS 150-61-8) and N,N′-dibenzylethylenediamine diacetate (CAS 122-75-8) share structural motifs with the target compound’s amine moiety:

The tertiary amine in the target compound enhances steric bulk and basicity compared to secondary amines in ethylenediamine derivatives.

Compounds with Dimethylamino-Ethenyl Motifs

lists structurally related compounds, such as 2-[4-[(Z)-1,2-di(phenyl)but-1-enyl]phenoxy]-N,N-dimethylethanamine, which combine ethenylphenyl groups with dimethylaminoethoxy chains. Key comparisons include:

- Reactivity: The target compound’s ethenyl groups enable polymerization, whereas dimethylaminoethoxy chains in analogs (e.g., ICI 46474) are tailored for receptor binding in pharmaceuticals .

- Biological Activity: Compounds like 4-[(E)-1-[4-(2-methylaminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol (CAS 1197194-61-8) exhibit estrogen receptor modulation, suggesting the target compound’s amine could be modified for similar applications .

Chlorinated Ethylidene Compounds

Dichlorodiphenyldichloroethylene (DDE) derivatives (e.g., CAS 3424-82-6) share ethenyl/ethylidene groups but differ in halogenation:

- Stability : Chlorinated ethylidene compounds (e.g., DDE) are environmentally persistent pollutants, whereas the target compound’s ethenyl groups are more reactive but less stable under UV/oxidizing conditions .

- Toxicity: DDE analogs bioaccumulate, whereas the dimethylamino group in the target compound may confer lower environmental persistence .

Polymer Chemistry

- Crosslinking Efficiency : The 1,2-bis(ethenyl)benzene moiety’s steric hindrance may limit its use in high-strength polymers but could enable controlled porosity in microporous materials, as seen in coordination polymers .

- Functionalization: The dimethylamino group could act as a site for post-polymerization modifications (e.g., quaternization for ion-exchange membranes) .

Catalysis and Pharmaceuticals

- Catalyst Design : The tertiary amine may coordinate metals, analogous to N,N′-dibenzylethylenediamine’s role in penicillin stabilization .

Biological Activity

1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine, also known as a complex organic compound, features a unique molecular structure that includes both ethenyl and dimethylmethanamine groups attached to a benzene ring. This compound has garnered attention due to its potential applications in various fields, including synthetic chemistry, materials science, and pharmacology.

- Molecular Formula : C21H25N

- Molecular Weight : 291.4 g/mol

- IUPAC Name : 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine

- CAS Number : 65405-58-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The ethenyl groups can engage in π-π interactions with aromatic residues in proteins, while the dimethylmethanamine moiety can form hydrogen bonds and electrostatic interactions with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Pharmacological Effects

Research indicates that compounds with similar structures may exhibit significant biological activities, including:

- Anticancer Activity : Certain ethenyl-substituted compounds have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various microbial strains.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the anticancer properties of ethenyl-substituted benzene derivatives. The findings suggested that these compounds could inhibit tumor growth through apoptosis induction in cancer cells .

- Antimicrobial Activity : Research conducted by the International Journal of Antimicrobial Agents highlighted that similar compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine | Structure | Anticancer, Antimicrobial |

| 1,4-bis(ethenyl)benzene | Similar structure with different positioning of ethenyl groups | Limited studies on biological activity |

| 1-(2-ethenylphenyl)-N,N-dimethylmethanamine | Lacks the second ethenyl group | Exhibits some anticancer properties |

Synthesis and Production Methods

The synthesis of 1,2-bis(ethenyl)benzene;1-(2-ethenylphenyl)-N,N-dimethylmethanamine typically involves multi-step organic reactions. The Witting-Horner reaction is commonly employed to introduce ethenyl groups onto the benzene ring. Another effective method is the Sonogashira cross-coupling reaction.

Industrial Production

In industrial settings, large-scale production often utilizes batch or continuous flow processes optimized for high yield and purity. Advanced catalytic systems and real-time monitoring enhance product quality.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-bis(ethenyl)benzene and 1-(2-ethenylphenyl)-N,N-dimethylmethanamine?

Methodological Answer:

- 1,2-Bis(ethenyl)benzene : A common approach involves Sonogashira coupling of 1,2-dibromobenzene with ethynyltrimethylsilane, followed by desilylation. Alternative methods include Heck coupling using palladium catalysts (e.g., Pd(OAc)₂) with styrene derivatives .

- 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine : This can be synthesized via reductive amination of 2-vinylbenzaldehyde with dimethylamine using NaBH₄ or catalytic hydrogenation. Stereochemical control may require chiral auxiliaries or enantioselective catalysts .

Q. How can researchers characterize these compounds using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR Spectroscopy : For 1-(2-ethenylphenyl)-N,N-dimethylmethanamine, key signals include:

- ¹H NMR : δ 2.22 (s, 6H, N(CH₃)₂), 3.34 (s, 2H, CH₂N), 7.19–7.42 (m, aromatic protons) .

- ¹³C NMR : δ 45.1 (N(CH₃)₂), 63.7 (CH₂N), 113.6–158.8 (aromatic carbons) .

- Chromatography : Use reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) for purity assessment. Mobile phases often combine acetonitrile and ammonium acetate buffers .

Q. Table 1: Key Analytical Data

| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Molecular Formula |

|---|---|---|---|

| 1-(2-Ethenylphenyl)-N,N-dimethylmethanamine | 2.22 (s, 6H), 3.34 (s, 2H), 7.19–7.42 (m) | 45.1, 63.7, 113.6–158.8 | C₁₁H₁₅N |

| 1,2-Bis(ethenyl)benzene | 5.30–5.50 (d, 2H), 6.70–7.20 (m) | 112.4–137.8 (sp² carbons) | C₁₀H₁₀ |

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?

Methodological Answer:

- Diastereomer Separation : For compounds like 1-(2-ethenylphenyl)-N,N-dimethylmethanamine, chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) can resolve enantiomers. Evidence from diastereomeric mixtures (e.g., 6:4 cis/trans ratios in muscarinic antagonists) suggests preparative TLC or recrystallization as alternatives .

- Dynamic NMR : Use variable-temperature NMR to study rotational barriers in ethenyl groups, which may explain unexpected stereochemical results .

Q. What catalytic applications exist for these compounds in materials science?

Methodological Answer:

- Coordination Polymers : The ethenyl groups in 1,2-bis(ethenyl)benzene can act as π-linkers in metal-organic frameworks (MOFs). For example, Pd(II)-catalyzed cross-coupling with tetrafluorobenzene derivatives yields porous architectures for gas storage .

- Photocatalysis : Functionalization with electron-withdrawing groups (e.g., –NO₂) enhances light absorption, enabling use in visible-light-driven hydrogen evolution reactions .

Q. How do structural modifications impact pharmacological activity?

Methodological Answer:

- Receptor Binding : Introducing cyclohexyl or benzyl substituents to the N,N-dimethylmethanamine scaffold (e.g., as in muscarinic antagonists) increases lipophilicity, improving blood-brain barrier penetration. Activity is validated via radioligand displacement assays (e.g., [³H]-QNB for mAChR binding) .

- SAR Studies : Replace the ethenyl group with ethynyl or chloromethyl moieties to assess effects on potency. For example, 1-(4-chlorophenyl)-N,N-dimethylmethanamine shows distinct NMR shifts (δ 7.28–7.23 for aromatic protons) correlating with bioactivity .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

| Modification | Biological Effect | Key Reference |

|---|---|---|

| Cyclohexyl substitution | Enhanced CNS penetration | |

| Chlorophenyl substitution | Increased mAChR antagonism | |

| Methoxy group addition | Altered metabolic stability |

Methodological Challenges and Solutions

Q. How can researchers address instability during storage or reaction conditions?

Methodological Answer:

- Storage : Store 1-(2-ethenylphenyl)-N,N-dimethylmethanamine under inert gas (Ar/N₂) at –20°C to prevent oxidation. Use stabilizers like BHT (butylated hydroxytoluene) for ethenyl-containing compounds .

- Reaction Optimization : For cross-coupling reactions, employ glovebox techniques to exclude moisture. Catalytic systems like Pd₂(dba)₃ with XPhos ligands improve yields in air-sensitive protocols .

Q. What computational methods predict reactivity or electronic properties?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.